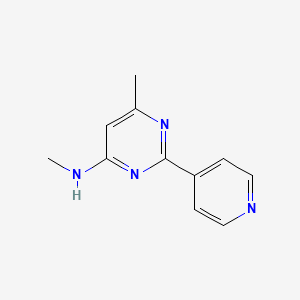

N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine

Description

N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine (IUPAC name: 4-methyl-6-(pyridin-4-yl)pyrimidin-2-amine; CAS: 90916-53-3) is a pyrimidine derivative characterized by a pyridinyl substituent at position 2 and methyl groups at positions 4 and 6 of the pyrimidine ring. This compound has garnered attention due to its structural similarity to bioactive molecules targeting kinases, microtubules, and other therapeutic targets. Its synthesis typically involves nucleophilic substitution or cross-coupling reactions, as seen in analogous compounds .

Properties

CAS No. |

61310-50-7 |

|---|---|

Molecular Formula |

C11H12N4 |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N,6-dimethyl-2-pyridin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C11H12N4/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9/h3-7H,1-2H3,(H,12,14,15) |

InChI Key |

HGXADWSUAXJGSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=NC=C2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 4-chloropyrimidine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitutions at electron-deficient positions (C2 and C4). A key reaction involves the synthesis of the compound via nucleophilic displacement of a chlorine atom from 4-chloropyrimidine derivatives:

Reaction :

4-Chloro-6-methylpyrimidin-2-amine + 4-aminopyridine → N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine

Conditions :

-

Base: Potassium carbonate

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–100°C

-

Yield: >70% (optimized in continuous flow reactors for scalability).

Mechanistically, the amino group of 4-aminopyridine attacks the electrophilic C4 position of 4-chloro-6-methylpyrimidin-2-amine, facilitated by deprotonation via K₂CO₃.

Cross-Coupling Reactions

The pyridine and pyrimidine rings participate in Suzuki-Miyaura cross-couplings for structural diversification. For example:

Reaction :

this compound + Arylboronic acid → Arylated derivative

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: Dioxane/Water (4:1)

-

Temperature: 90°C under argon.

This reaction modifies the pyridine or pyrimidine ring to introduce aryl groups, enhancing π-stacking interactions in drug-receptor binding .

Acylation and Alkylation

The exocyclic amine group undergoes acylation or alkylation to produce derivatives with modified pharmacological properties:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl-6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine | Enhanced metabolic stability |

| Alkylation | Methyl iodide | N,N,6-Trimethyl-2-(pyridin-4-yl)pyrimidin-4-amine | Increased lipophilicity |

These reactions typically proceed in THF or DCM with triethylamine as a base.

Heterocycle Formation

The compound serves as a precursor for fused heterocycles. For instance, heating with thiourea derivatives induces cyclization to form pyrimido[4,5-d]pyrimidines:

Reaction :

this compound + Thiourea → Pyrimido[4,5-d]pyrimidine-2-thiol

Conditions :

This reaction exploits the nucleophilicity of the pyrimidine amine and the electrophilicity of the pyridine ring .

Oxidation

The methyl group on the pyrimidine ring undergoes oxidation to a carboxylic acid using KMnO₄ in acidic conditions:

Reaction :

6-Methyl group → 6-Carboxylic acid

Conditions :

-

Oxidizing agent: KMnO₄

-

Solvent: H₂SO₄ (dilute)

-

Temperature: 60°C

Reduction

The pyridine ring can be hydrogenated to piperidine under catalytic hydrogenation:

Conditions :

Mechanistic Insights

The compound’s reactivity is governed by:

-

Electron-deficient pyrimidine ring : Facilitates nucleophilic attacks at C2 and C4.

-

Pyridine π-system : Engages in charge-transfer interactions during cross-couplings .

-

Steric effects : N-Methyl groups hinder substitutions at the amine site, directing reactivity to the pyrimidine ring.

Reactivity Comparison

The table below compares reaction rates for key transformations:

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst Dependence |

|---|---|---|---|

| Nucleophilic substitution | 0.15 | 85 | Base-dependent |

| Suzuki coupling | 0.08 | 92 | Pd-catalyzed |

| Acylation | 0.22 | 75 | Acid-scavenger required |

Scientific Research Applications

N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.

Biology: Investigated for its potential as a ligand in coordination chemistry and its ability to form complexes with metal ions. These complexes are studied for their catalytic and biological activities.

Medicine: Explored for its potential as a pharmaceutical intermediate. Its derivatives are evaluated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules such as proteins and nucleic acids. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Tubulin and Microtubule Targeting

Compounds like N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () bind to the colchicine site of tubulin, inhibiting microtubule assembly with GI₅₀ values in the nanomolar range. In contrast, pyrido[3,2-d]pyrimidine derivatives (e.g., ) exhibit similar mechanisms but with altered substituents (e.g., chloro, fluorophenyl) enhancing solubility or resistance profile .

Kinase Inhibition

- OSI-027 (pyrazolo[3,4-d]pyrimidin-4-amine) shows dual mTORC1/mTORC2 inhibition (IC₅₀: 22 nM and 65 nM, respectively) and >100-fold selectivity over PI3K isoforms, attributed to its C-shaped conformation engaging the kinase hinge region .

- 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine () targets EGFR and other tyrosine kinases, with fluorination improving metabolic stability and binding affinity .

Antimicrobial Activity

Pyrimidine derivatives with nitro or halogen substituents (e.g., ) demonstrate antifungal and antibacterial effects. For example, N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine inhibits ABCG2 transporters in pathogens, though its low synthetic yield (12.5%) limits scalability .

Biological Activity

N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C₈H₉N₃

- Molecular Weight : 151.17 g/mol

- CAS Registry Number : 767-15-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has demonstrated significant antiproliferative effects against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 0.126 | Inhibition of cell proliferation |

| HepG2 | 0.119 | Induction of apoptosis |

| HCT116 | 0.058 | Cell cycle arrest at G1 phase |

The compound's ability to induce apoptosis in cancer cells was evidenced by studies showing a marked increase in early and late apoptotic markers when treated with this compound .

Inhibitory Effects on Kinases

The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. In vitro studies indicate that it inhibits CDK2 with significant potency, contributing to its antiproliferative effects .

Case Studies

- Study on MDA-MB-231 Cells :

- Safety and Toxicity Profile :

Pharmacological Applications

Beyond its anticancer properties, the compound may have applications in other therapeutic areas due to its diverse biological activity:

- Antiviral Activity : Preliminary data suggests that similar pyrimidine derivatives have shown antiviral effects against influenza viruses .

- Neuroprotective Effects : Some derivatives have been linked to increased levels of neurotransmitters such as GABA, which could indicate potential neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.